Benzamide, 4-cyano-N-4-pyridinyl-
Description
Contextual Overview of Pyridyl-Substituted Benzamide (B126) Architectures in Chemical Research
Pyridyl-substituted benzamides are a class of compounds that have garnered considerable attention in chemical research, largely due to their versatile applications and intriguing structural properties. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique characteristics to the benzamide scaffold. sigmaaldrich.com Its basic nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, making these structures highly valuable in the design of supramolecular assemblies and functional materials. sigmaaldrich.commdpi.com The pyridine moiety's small size, stability, and capacity to engage in hydrogen bonding make it a frequent choice in pharmaceutical design. sigmaaldrich.com
In the field of medicinal chemistry, pyridyl-substituted benzamides are recognized as privileged structures. They are integral to the development of various therapeutic agents, including antitumor and antimicrobial drugs. nih.govgoogle.com For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives were synthesized and showed effective inhibitory activity against several cancer cell lines. nih.gov Similarly, research into pyridyl benzamides as inhibitors for the kinetoplastid Trypanosoma brucei has identified potent compounds with significant activity against the human pathogenic strain. nih.gov The substitution pattern on both the pyridine and benzamide rings allows for fine-tuning of the molecule's physicochemical properties, such as solubility and metabolic stability, which is crucial for drug development. nih.gov
Beyond medicine, these architectures are explored in materials science. The ability of the pyridyl group to form predictable intermolecular interactions is a cornerstone of crystal engineering, where it is used to construct complex, ordered solid-state structures. sciforum.netuni.lu The interplay between the amide linkage (a classic hydrogen bond donor/acceptor) and the pyridyl nitrogen (a hydrogen bond acceptor) allows for the creation of robust supramolecular synthons, guiding the self-assembly of molecules into desired architectures. uni.lu
Significance of Cyano and Pyridyl Moieties in Organic Synthesis and Supramolecular Chemistry
The cyano (C≡N) and pyridyl groups are two of the most influential functional groups in modern chemistry, each contributing distinct and powerful properties to a molecule.
The cyano group is a versatile and powerful functional unit in organic chemistry. researchgate.net Structurally, it consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule, affecting the reactivity of adjacent parts of the structure. uni.lu This electronic pull makes nitriles (organic compounds containing a cyano group) more polar than their non-cyano counterparts. researchgate.net In organic synthesis, the cyano group is a valuable intermediate, as it can be readily converted into other functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). researchgate.net This chemical reactivity makes it a key component in the synthesis of pharmaceuticals and agrochemicals. researchgate.netuni.lu
In supramolecular chemistry, the cyano group's utility is equally profound. While a single cyano group is a weak π-hole donor, the strategic placement of multiple cyano groups can create a highly positive region of electrostatic potential, enabling strong noncovalent interactions with Lewis bases. nih.gov The nitrogen atom can also participate in hydrogen bonding, and the π-system can engage in stacking interactions, contributing to the stability of crystal lattices. orgsyn.org
The pyridyl moiety is a cornerstone of supramolecular chemistry and crystal engineering. medchemexpress.com The nitrogen atom within the pyridine ring is a potent hydrogen bond acceptor, readily interacting with donor groups like amides or carboxylic acids to form stable and directional intermolecular connections. medchemexpress.commdpi.com This predictable interaction is frequently exploited to build complex supramolecular architectures, such as 2D sheets and 3D networks. uni.lu Furthermore, the pyridyl nitrogen is an excellent ligand for coordinating with a wide range of metal ions, facilitating the self-assembly of metallo-supramolecular structures with diverse geometries, including discrete complexes and coordination polymers. The combination of hydrogen bonding and coordination capabilities makes the pyridyl group a powerful tool for designing functional materials with tailored properties. medchemexpress.com
The presence of both a cyano and a pyridyl group in Benzamide, 4-cyano-N-4-pyridinyl- creates a molecule with a rich potential for forming diverse and robust intermolecular interactions, making it an exemplary model for studies in crystal engineering and the development of new materials.
Data on Benzamide, 4-cyano-N-4-pyridinyl- and Related Compounds
Table 1: Properties of Benzamide, 4-cyano-N-4-pyridinyl- This table is based on data from chemical supplier and database entries.
| Property | Value | Source |
| CAS Number | 113204-29-8 | |
| Molecular Formula | C₁₃H₉N₃O | |
| Molecular Weight | 223.23 g/mol | |
| SMILES | O=C(Nc1ccncc1)c1ccc(cc1)C#N |
Table 2: Spectroscopic Data for an Analogous Benzamide Derivative Data for 2-(m-Tolyloxy)benzamide (14b) as an example of a substituted benzamide.
| Data Type | Values |
| Melting Point | 100-102 °C |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 7.76 (dd, J = 7.7, 1.8 Hz, 1H), 7.61 (s, 1H), 7.56 (s, 1H), 7.46 (ddd, J = 8.7, 7.4, 1.8 Hz, 1H), 7.29 (t, J = 7.8 Hz, 1H), 7.22 (td, J = 7.5, 1.1 Hz, 1H), 6.99 (d, J = 7.5 Hz, 1H), 6.92–6.86 (m, 2H), 6.83 (dd, J = 8.1, 2.5 Hz, 1H), 2.31 (s, 3H) |
| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 167.05, 156.78, 154.46, 140.23, 132.41, 130.82, 130.22, 127.78, 124.94, 123.93, 119.76, 119.47, 116.28, 21.43 |
| Source: |
Structure
2D Structure
3D Structure
Properties
CAS No. |
113204-29-8 |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-cyano-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12/h1-8H,(H,15,16,17) |
InChI Key |
ILNVVIJGPYGPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=NC=C2 |
solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques for Benzamide, 4 Cyano N 4 Pyridinyl
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Benzamide (B126), 4-cyano-N-4-pyridinyl- is expected to exhibit absorption bands arising from electronic transitions within the constituent chromophores: the 4-cyanobenzoyl moiety and the 4-pyridinylamino group. The primary electronic transitions anticipated are π → π* and n → π* transitions. researchgate.net
The benzoyl portion of the molecule, containing a carbonyl group conjugated with a benzene (B151609) ring, will contribute to a strong π → π* transition. For benzamide itself, this transition is observed at approximately 225 nm. The presence of the electron-withdrawing cyano group at the para-position is expected to cause a bathochromic (red) shift of this absorption maximum due to the extension of the conjugated system.
The 4-pyridinylamino moiety will also contribute to the UV-Vis spectrum. 4-Aminopyridine (B3432731), a related structure, exhibits a significant absorption maximum. nist.govnist.govnih.gov The nitrogen lone pair of the amino group can participate in an n → π* transition, which is typically of lower intensity and appears at a longer wavelength than the π → π* transitions.
The conjugation between the 4-cyanobenzoyl and 4-pyridinylamino groups through the amide linkage will likely result in a complex spectrum with multiple absorption bands. The exact positions of the absorption maxima (λmax) will be sensitive to the solvent polarity, as the energy levels of the π* and n orbitals can be differentially stabilized by solvent-solute interactions.
| Expected Transition | Associated Chromophore | Anticipated Wavelength Range (nm) | Notes |
|---|---|---|---|
| π → π | 4-Cyanobenzoyl | 230 - 260 | Intense absorption, red-shifted from benzamide. |
| π → π | 4-Pyridinylamino | 240 - 280 | Contribution from the pyridinyl ring system. |
| n → π | Amide Carbonyl | 270 - 300 | Lower intensity, may be obscured by π → π bands. |
| n → π* | Pyridine (B92270) Nitrogen | > 280 | Dependent on solvent and protonation state. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzamide, 4-cyano-N-4-pyridinyl-, with the molecular formula C₁₃H₉N₃O, the theoretical exact mass can be calculated.
| Atom | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Theoretical Exact Mass [M+H]⁺ | 224.081832 |
An experimental HRMS measurement of the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS or MSⁿ) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. For Benzamide, 4-cyano-N-4-pyridinyl-, a plausible fragmentation pathway can be proposed, which would be initiated by the formation of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺, depending on the ionization technique used.
A primary and characteristic fragmentation of benzamides is the cleavage of the amide bond. This can occur via two main pathways:
Cleavage of the C(O)-N bond: This would lead to the formation of the 4-cyanobenzoyl cation (m/z 130) and a neutral 4-aminopyridine radical. The 4-cyanobenzoyl cation could further fragment by losing carbon monoxide (CO) to yield the 4-cyanophenyl cation (m/z 102).
Cleavage of the Ph-C(O) bond: This would result in the formation of the 4-cyanophenyl radical and the N-(4-pyridinyl)formamide cation.
Fragmentation of the pyridinyl ring is also likely, potentially through the loss of HCN. The presence of the cyano group provides an additional site for fragmentation, although the C≡N triple bond is generally strong.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 224 [M+H]⁺ | 130 | C₅H₅N₂ | 4-Cyanobenzoyl cation |
| 224 [M+H]⁺ | 122 | C₈H₅NO | Protonated 4-aminopyridine |
| 130 | 102 | CO | 4-Cyanophenyl cation |
| 122 | 95 | HCN | Fragment from pyridinyl ring |
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. For Benzamide, 4-cyano-N-4-pyridinyl-, a successful crystal structure determination would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation.
Furthermore, X-ray diffraction analysis would reveal the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. It is anticipated that the amide N-H group would act as a hydrogen bond donor, while the amide carbonyl oxygen, the pyridine nitrogen, and the cyano nitrogen could all act as hydrogen bond acceptors. These interactions would play a crucial role in dictating the supramolecular architecture of the compound in the solid state. The presence of multiple hydrogen bond acceptors raises the possibility of polymorphism, where the compound could crystallize in different forms with distinct physical properties. Studies on related benzamide derivatives have shown the formation of hydrogen-bonded chains and other well-defined packing motifs. chemguide.co.uknih.gov
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This powerful analytical technique involves directing X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is converted into a detailed three-dimensional model of the electron density within the crystal.
This model allows for the precise determination of bond lengths, bond angles, and torsion angles, providing unequivocal evidence of the molecule's connectivity and conformation. Furthermore, SC-XRD reveals the packing arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-stacking, which are crucial for the stability and physical properties of the solid state.
Powder X-ray Diffraction for Phase Purity and Polymorphic Forms
Powder X-ray diffraction (PXRD) is a complementary and more broadly applicable technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, PXRD uses a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).
While PXRD does not typically provide the atomic-level detail of SC-XRD, it is an essential tool for several reasons:
Phase Purity: The PXRD pattern of a pure crystalline substance is unique. Therefore, this technique is routinely used to confirm the phase purity of a synthesized compound by comparing its experimental pattern to a reference pattern, if available. Any extraneous peaks would indicate the presence of impurities or different crystalline phases.
Polymorphism: Many chemical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph has a distinct crystal structure and, consequently, a unique PXRD pattern. PXRD is a primary method for identifying and characterizing different polymorphic forms of a substance, which can have significantly different physical properties, such as solubility and melting point.
In the context of Benzamide, 4-cyano-N-4-pyridinyl-, PXRD would be invaluable for assessing the purity of a synthesized batch and for investigating the potential existence of different polymorphs. A systematic study of crystallization conditions could reveal various crystalline forms, each with its characteristic PXRD pattern.
While specific experimental data for Benzamide, 4-cyano-N-4-pyridinyl- is not currently available in the public domain, the principles of these advanced spectroscopic and structural characterization techniques provide a clear roadmap for any future investigation into this compound. The successful application of single-crystal and powder X-ray diffraction would be a critical step in fully understanding the solid-state chemistry of this molecule.
Theoretical and Computational Chemistry Studies of Benzamide, 4 Cyano N 4 Pyridinyl
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the prediction of electronic spectra.
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization. For a molecule with rotatable bonds, such as the amide bond and the bonds connecting the phenyl and pyridinyl rings in Benzamide (B126), 4-cyano-N-4-pyridinyl-, this process also involves a conformational analysis to identify the global minimum energy conformer.
Table 1: Illustrative Optimized Geometrical Parameters for an Amide Linkage (Proxy Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.218 | O=C-N | 123.8 |
| C-N | 1.378 | C-N-C | 129.5 |
| N-H | 1.009 | O=C-C | 122.2 |
| C-C (phenyl) | 1.390 - 1.403 | C-C-C (phenyl) | ~120 |
Note: Data is illustrative and based on studies of N-phenylpropanamide. researchgate.net The exact values for Benzamide, 4-cyano-N-4-pyridinyl- would differ.
Once the optimized geometry is obtained, theoretical spectra can be calculated and compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging. For a molecule like Benzamide, 4-cyano-N-4-pyridinyl-, key vibrational modes would include the C≡N stretch of the cyano group, the C=O and N-H stretching of the amide group, and various vibrations of the aromatic rings. DFT calculations can predict these frequencies with good accuracy, although they are often scaled to better match experimental values. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to predict the 1H and 13C NMR chemical shifts. scielo.org.za These calculations provide valuable information about the chemical environment of each nucleus. For Benzamide, 4-cyano-N-4-pyridinyl-, this would help in assigning the signals of the protons and carbons in the phenyl and pyridinyl rings.
UV-Vis Spectroscopy: TD-DFT is used to calculate the electronic transitions between molecular orbitals. scirp.org This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the promotion of an electron from an occupied orbital to an unoccupied orbital. These transitions are often of a π → π* or n → π* nature. scirp.org
Table 2: Illustrative Predicted Spectroscopic Data (Proxy Data)
| Spectroscopy | Parameter | Predicted Value |
| IR | C=O Stretch | ~1654 cm⁻¹ |
| C≡N Stretch | ~2230 cm⁻¹ | |
| 13C NMR | Carbonyl Carbon | ~167 ppm |
| UV-Vis | λmax | ~278 nm |
Note: These are typical values for related functional groups and are for illustrative purposes only. researchgate.netnih.govscielo.org.za
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For a molecule like Benzamide, 4-cyano-N-4-pyridinyl-, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl and pyridinyl rings, while the LUMO may be centered on the electron-withdrawing cyano group and the carbonyl group. imperial.ac.uk A small HOMO-LUMO gap would suggest that the molecule is more polarizable and reactive. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Energies (Proxy Data)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: Values are illustrative and highly dependent on the specific molecule and computational method.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.dewisc.edu It is particularly useful for analyzing charge transfer and hyperconjugative interactions. nih.gov
The NBO method quantifies the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. The stabilization energy (E(2)) associated with this interaction indicates its strength. icm.edu.pl In a molecule like Benzamide, 4-cyano-N-4-pyridinyl-, significant interactions would be expected, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), which contributes to the planarity and stability of the amide bond. NBO analysis also provides natural atomic charges, which give a more chemically meaningful representation of the charge distribution than other methods. q-chem.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a condensed phase (e.g., in a solvent). nih.gov
MD simulations can explore the conformational landscape of a molecule by simulating its movements at a given temperature. This is particularly relevant for molecules with multiple rotatable bonds, like Benzamide, 4-cyano-N-4-pyridinyl-. The simulation would reveal the preferred conformations in a solution and the transitions between them.
Furthermore, specialized computational methods can be used to calculate the energy barriers for rotation around specific bonds. For the amide bond, the rotational barrier is a critical parameter that determines the rate of interconversion between conformers. nih.gov Understanding this flexibility is crucial for predicting how the molecule might interact with other molecules, such as in a biological system.
Advanced Computational Approaches for Intermolecular Interactions
Understanding the intermolecular interactions of "Benzamide, 4-cyano-N-4-pyridinyl-" is crucial for predicting its behavior in different environments, such as in a crystal lattice or in solution. Advanced computational techniques provide detailed insights into these non-covalent interactions.
Electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The ESP map displays the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In a typical ESP map, different colors represent different potential values. Regions of negative potential, usually colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral or near-zero potential. For "Benzamide, 4-cyano-N-4-pyridinyl-", the nitrogen atom of the cyano group and the oxygen atom of the amide group would be expected to be regions of high electron density (red), while the hydrogen atom of the amide group and the pyridinyl ring would likely exhibit positive electrostatic potential (blue). This analysis is valuable in understanding how the molecule interacts with other molecules and its potential binding sites. nih.gov
Table 1: Interpreting Electrostatic Potential (ESP) Surface Maps
| Color on ESP Map | Potential | Charge Distribution | Predicted Reactivity |
| Red | Negative | Electron-rich | Prone to electrophilic attack |
| Blue | Positive | Electron-poor | Prone to nucleophilic attack |
| Green | Neutral | Balanced | Less reactive |
| Yellow/Orange | Intermediate Negative | Moderately electron-rich | |
| Light Blue | Intermediate Positive | Moderately electron-poor |
Solute-Solvent Affinity Studies (e.g., COSMO-RS)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a solute in a solvent. researchgate.netescholarship.org This allows for the prediction of solubility, partitioning coefficients, and vapor pressures.
For "Benzamide, 4-cyano-N-4-pyridinyl-", COSMO-RS can be employed to screen various solvents to find the most suitable ones for synthesis, purification, or formulation. The method works by first performing a quantum chemical calculation on the molecule in a virtual conductor, which generates a screening charge distribution on its surface (σ-profile). This σ-profile is a histogram of the charge density and serves as a detailed descriptor of the molecule's polarity. By comparing the σ-profiles of the solute and various solvents, their interaction energies and, consequently, the solubility can be predicted. escholarship.org This approach is particularly useful in green chemistry for identifying environmentally benign and efficient solvents. escholarship.org
Table 2: Information Derived from COSMO-RS Analysis
| Predicted Property | Relevance for "Benzamide, 4-cyano-N-4-pyridinyl-" |
| Solubility | Identification of suitable solvents for synthesis and recrystallization. |
| Partition Coefficient (logP) | Prediction of distribution between immiscible phases (e.g., water-octanol). |
| Activity Coefficient | Understanding the deviation from ideal solution behavior. |
| Vapor Pressure | Assessment of volatility. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net
For the synthesis or subsequent reactions of "Benzamide, 4-cyano-N-4-pyridinyl-", computational studies can map out the entire reaction pathway. For instance, in a typical amide formation reaction, DFT calculations can model the approach of the reactants, the formation of a tetrahedral intermediate, and the final elimination of a leaving group to form the amide bond. The calculations would provide the geometries and energies of all stationary points along the reaction coordinate.
A key aspect of these studies is the identification of the rate-determining step, which is the transition state with the highest energy barrier. researchgate.net This information is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve reaction yields and reduce byproducts. For example, a study on a related benzamide derivative successfully used DFT with the B3LYP/6-31g(d) functional to compute the reaction mechanism, identifying two transition states and the rate-determining step. researchgate.net
Table 3: Key Parameters from Computational Reaction Mechanism Studies
| Parameter | Description | Significance for "Benzamide, 4-cyano-N-4-pyridinyl-" Reactions |
| Transition State (TS) | The highest energy point on the reaction path between reactants and products. | Determines the activation energy of a reaction step. |
| Intermediate (I) | A local minimum on the potential energy surface; a species that is formed and consumed during the reaction. | Provides insight into the step-wise nature of the reaction. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A higher Ea corresponds to a slower reaction rate. |
| Reaction Energy (ΔEr) | The difference in energy between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
Solid State Chemistry, Crystal Engineering, and Supramolecular Assembly of Benzamide, 4 Cyano N 4 Pyridinyl
Polymorphism and Pseudopolymorphism Studies
A thorough investigation for studies on the different crystalline forms of Benzamide (B126), 4-cyano-N-4-pyridinyl- yielded no results.
Discovery and Characterization of Polymorphic Forms
There are no published reports on the discovery or characterization of any polymorphic or pseudopolymorphic forms of this compound. Consequently, no data on their distinct physical or chemical properties are available.
Crystallographic and Computational Analysis of Polymorphs
The absence of identified polymorphs means that no crystallographic data, such as unit cell parameters, space groups, or atomic coordinates, are present in open-access databases like the Cambridge Structural Database (CSD). Similarly, no computational studies analyzing the energetic relationships between potential polymorphs have been found.
Factors Influencing Polymorphic Outcome
Without the existence of known polymorphs, there is no research on the factors that might influence their formation. Studies typically investigating the role of solvents, temperature, or mechanochemical synthesis in directing the crystallization towards a specific form have not been conducted for this particular molecule.
Supramolecular Interactions in the Solid State
While the functional groups present in Benzamide, 4-cyano-N-4-pyridinyl- (an amide linkage, a cyano group, and a pyridyl ring) strongly suggest the potential for a rich supramolecular chemistry, specific experimental details are lacking in the literature.
Hydrogen Bonding Networks (N-H···O, N-H···N, C-H···O)
The molecule possesses a hydrogen bond donor (the amide N-H) and multiple acceptors (the amide carbonyl oxygen, the cyano nitrogen, and the pyridyl nitrogen). This arrangement would be expected to lead to robust hydrogen-bonding networks, a critical factor in the assembly of molecules in the solid state. For instance, the formation of N-H···O hydrogen bonds is a common and strong interaction in benzamide derivatives, often leading to the formation of chains or dimers. The presence of the pyridyl and cyano nitrogens offers competing sites for hydrogen bonding, potentially leading to complex N-H···N linked motifs. However, without experimental crystallographic data, any discussion of the specific hydrogen-bonding synthons formed remains speculative.
Anion-π and CH-π Interactions
The molecular structure of Benzamide, 4-cyano-N-4-pyridinyl-, featuring both an electron-deficient cyano-substituted phenyl ring and a pyridyl ring, creates environments conducive to anion-π and CH-π interactions. The cyano group, being a strong electron-withdrawing group, reduces the electron density of the attached benzene (B151609) ring, making it a potential π-acceptor. This π-acidic character facilitates favorable interactions with anions (anion-π interactions) or with C-H bonds from neighboring molecules (CH-π interactions).
In related crystal structures, the nitrogen atom of a pyridine (B92270) ring that is not involved in primary hydrogen bonding has been observed to participate in C-H···N bonds, which are a form of CH-π interaction. nih.gov Furthermore, studies on co-crystals containing 4-cyanopyridine (B195900) have highlighted the importance of lone pair(lp)···π interactions, where a lone pair from an atom interacts with the π-system of the cyano-substituted ring. researchgate.net These interactions, alongside π-π stacking, are crucial in dictating the crystal packing. researchgate.net In silver(I) complexes with the related N-(4-pyridyl)benzamide ligand, extensive π-π stacking networks are observed, with the phenyl moieties arranging in parallel, demonstrating the inherent tendency of these aromatic systems to engage in such stabilizing interactions. nih.gov
Cocrystallization and Co-Crystal Design
Cocrystallization has emerged as a significant strategy for modifying the physicochemical properties of molecular solids. Benzamides are frequently used as coformers in the design of pharmaceutical cocrystals and other multicomponent materials. researchgate.net The formation of cocrystals involves combining two or more different molecules in a single crystal lattice through non-covalent interactions. researchgate.net This approach allows for the systematic study of intermolecular interactions and the generation of new materials with potentially improved characteristics, such as stability and solubility. rsc.org
The design of cocrystals containing Benzamide, 4-cyano-N-4-pyridinyl- is heavily reliant on predictable hydrogen bonding patterns, often referred to as supramolecular synthons. The molecule possesses key functional groups for hydrogen bonding: the amide group (N-H donor and C=O acceptor) and the pyridyl nitrogen (a strong hydrogen bond acceptor).
A primary design principle is the formation of robust heterosynthons, which are hydrogen bonds between two different types of molecules. The interaction between a carboxylic acid and a pyridine nitrogen is a well-established and highly reliable heterosynthon in crystal engineering. nih.gov This makes carboxylic acids excellent candidates for coformers with N-4-pyridinyl- substituted benzamides. nih.gov
Computational and experimental studies on benzamide cocrystals show that the strength of intermolecular interactions can be tuned by the electronic nature of substituents. researchgate.net The presence of electron-withdrawing groups, such as the cyano group, can strengthen the intermolecular acid-amide interaction. researchgate.net Hydrogen bond propensity analysis can be used to predict the likelihood of formation for various possible synthons, guiding the selection of coformers. nih.gov In many systems, the most stable cocrystals are those where the maximum number of possible hydrogen bonds are realized. nih.gov
Table 1: Common Hydrogen Bond Synthons in Benzamide Cocrystal Design
| Synthon Type | Donor Group | Acceptor Group | Typical Coformer | Reliability |
|---|---|---|---|---|
| Acid-Pyridine Heterosynthon | Carboxylic Acid (-COOH) | Pyridyl Nitrogen | Carboxylic Acids | High nih.gov |
| Amide-Carboxamide Heterosynthon | Amide (-NH) | Carboxamide (-C=O) | Amides, Carboxylic Acids | High nih.gov |
Mechanochemical methods, such as dry or wet milling (grinding), offer a solvent-free or low-solvent route for the synthesis of cocrystals. researchgate.netrsc.org This technique combines solid reactants and uses mechanical energy to initiate the solid-state reaction, leading to the formation of the cocrystal phase. rsc.org Mechanochemistry is considered a green chemistry approach as it minimizes solvent waste. rsc.org
The process has been successfully applied to generate cocrystals of active pharmaceutical ingredients with various coformers, including benzamide derivatives. nih.gov For instance, competitive grinding experiments, where a compound is ground with two potential coformers, can be used to determine the most thermodynamically stable cocrystal phase. nih.gov The success of mechanochemical synthesis has made it a standard and reproducible method for screening and producing new cocrystal systems. researchgate.net
Crystal Engineering Strategies
Crystal engineering focuses on the design and control of crystal structures to achieve desired properties. For Benzamide, 4-cyano-N-4-pyridinyl-, these strategies revolve around manipulating the interplay of non-covalent interactions to guide the self-assembly process.
The control of supramolecular assembly in the solid state can be achieved through several strategies. The choice of coformer is paramount, as its functional groups dictate the resulting hydrogen bond network. For example, using dicarboxylic acids can lead to the formation of extended one-dimensional (1D) ribbons or two-dimensional (2D) sheets.
The presence of specific counterions can also direct the crystal packing. In studies of silver(I) N-(4-pyridyl) benzamide complexes, varying the counterion (e.g., NO₃⁻, ClO₄⁻, PF₆⁻) resulted in different π-π stacking arrangements, leading to 1D, 2D, or 3D networks. nih.gov Similarly, the incorporation of guest molecules, like crown ethers, can fundamentally alter the molecular packing by introducing new, strong N-H···O hydrogen bonds, which compete with and rearrange the native crystal packing. researchgate.net This can prevent the formation of certain intermolecular contacts that would otherwise occur and can be used to purposefully modify the resulting supramolecular structure. researchgate.net
The conformation of the molecule itself is also influenced by crystal packing forces. While isolated molecules have preferred low-energy conformations, the interactions within the crystal lattice can cause deviations in torsion angles. mdpi.com The incorporation of molecules like 18-crown-6 (B118740) into a crystal matrix can cause a significant rearrangement of the molecular packing, which in turn can alter the material's bulk properties, such as solid-state fluorescence. researchgate.net The interplay between π-stacking interactions and hydrogen bonds is a key determinant of the final three-dimensional architecture. nih.govnih.gov
Coordination Chemistry of Benzamide, 4 Cyano N 4 Pyridinyl and Analogues
Ligand Design and Binding Modes
The strategic design of Benzamide (B126), 4-cyano-N-4-pyridinyl- provides it with a multifunctional character, enabling it to act as a versatile building block in supramolecular chemistry. The presence of hard and soft donor atoms within its structure, as defined by the Hard and Soft Acids and Bases (HSAB) principle, allows for selective coordination with a range of metal centers.
The pyridine (B92270) nitrogen atom is a primary and highly effective coordination site in Benzamide, 4-cyano-N-4-pyridinyl-. As a relatively soft donor, the pyridine nitrogen readily coordinates to a variety of transition metal ions. mdpi.com This interaction is fundamental to the formation of many metal complexes and coordination polymers. In the analogue N-(pyridin-4-yl)benzamide, the pyridine nitrogen is explicitly identified as a key metal coordination site. researchgate.net The coordination of the pyridine nitrogen is a common feature in related pyridine-containing ligands used in the synthesis of coordination polymers. nih.gov The functionalization of pyridines, including those with cyano groups, is an active area of research, highlighting the importance of the pyridine moiety in constructing complex molecular architectures. nih.gov
The amide group within Benzamide, 4-cyano-N-4-pyridinyl- introduces another potential coordination site through its oxygen atom. The amide oxygen is considered a harder donor atom compared to the pyridine nitrogen. mdpi.com In studies involving analogous pyridine amide ligands, the amide oxygen has been shown to participate in coordination, often bridging between metal centers. mdpi.com While the pyridine nitrogen is often the primary binding site, the ability of the amide oxygen to coordinate adds to the ligand's versatility, enabling the formation of polynuclear complexes and multi-dimensional coordination polymers.
The cyano group (-C≡N) presents a third potential coordination site. The nitrogen atom of the nitrile can act as a donor, and in some cases, the π-system of the triple bond can also interact with metal centers. In related systems, such as complexes with 4-cyanopyridine (B195900), the nitrile group has been shown to coordinate to metal ions like Ruthenium(II). nih.gov The hydrolysis of a coordinated nitrile on a Ru(III) center can lead to the formation of a coordinated amide, demonstrating the reactivity of this group within a complex. nih.gov The presence of the cyano group significantly enhances the electronic and structural diversity of the resulting metal complexes.
Formation of Metal Complexes and Coordination Polymers
The multi-functional nature of Benzamide, 4-cyano-N-4-pyridinyl- and its analogues allows for the synthesis of a wide variety of metal-organic structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.
Copper(II) ions, known for their flexible coordination geometry, readily form complexes and coordination polymers with pyridine-containing ligands. nih.govrsc.org The interaction of ligands similar to Benzamide, 4-cyano-N-4-pyridinyl- with copper(II) salts can lead to the formation of discrete dinuclear complexes or extended polymeric structures. nih.govnajah.edu In these structures, the ligand can act as a monodentate linker through the pyridine nitrogen or as a bridging ligand, utilizing both the pyridine and another donor site, such as the amide oxygen or the cyano group. The specific outcome of the synthesis is often influenced by reaction conditions such as solvent, temperature, and the nature of the counter-anion.
| Complex Type | Ligand | Metal Ion | Key Structural Feature |
| Dinuclear Complex | Sulfamethazine (B1682506) | Cu(II) | Bridging NCN groups from deprotonated sulfamethazine ligands. nih.gov |
| 1D Coordination Polymer | 4-amino-N-[4,6-dimethyl-2-pyrimidinyl]benzenesulfonamide | Cu(II) | Sulfamethazinate anion binds to one copper through sulfonamido and pyrimidine (B1678525) N atoms and to an adjacent copper via the amino N atom. nih.gov |
| Chalcone Complex | (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one | Cu(II) | Conjugated chemical system enables binding with copper(II). najah.edu |
The versatility of Benzamide, 4-cyano-N-4-pyridinyl- extends to its coordination with a variety of other transition metals.
Zinc(II) and Cadmium(II): Zinc(II) and Cadmium(II) are known to form coordination polymers with pyridine-based ligands. researchgate.netrsc.org The coordination is often driven by the interaction of the metal ion with the pyridine nitrogen. mdpi.comnih.gov The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks, often exhibiting interesting properties such as luminescence. nih.gov
Iridium and Ruthenium: Iridium and Ruthenium form a range of octahedral complexes with pyridyl ligands. nih.govrsc.org In the case of Ruthenium, complexes with 4-cyanopyridine have been synthesized where the ligand coordinates through the nitrile nitrogen. nih.gov Subsequent intramolecular linkage isomerization can lead to coordination through the pyridine nitrogen. The electrochemical properties of these complexes are often of significant interest.
| Metal Ion | Ligand Type | Resulting Complex/Polymer | Reference |
| Zn(II) | Pyridine-functional resorcin researchgate.netarene | 3D Coordination Polymers | researchgate.net |
| Cd(II) | Pyridine-functional resorcin researchgate.netarene | 3D Coordination Polymers | researchgate.net |
| Ru(II) | 4-cyanopyridine | trans-[Ru(II)Cl(cyclam)(4-NCpyH+)]2+ | nih.gov |
| Ru(II) | Polypyridyl | Ru(bpy)2(CAPIP)2 | nih.gov |
Structural Elucidation of Metal Complexes
The definitive characterization of coordination compounds relies heavily on a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These methods provide invaluable insights into the geometric and electronic structures of metal complexes.
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For metal complexes of ligands analogous to Benzamide, 4-cyano-N-4-pyridinyl-, such as 4-cyanopyridine, SC-XRD studies have been instrumental in revealing their coordination modes and the resulting supramolecular assemblies.
In studies of coordination polymers involving 4-cyanopyridine (4-CNpy), it has been observed to act as both a monodentate and a bidentate ligand. As a monodentate ligand, it typically coordinates to a metal center through the more basic pyridine nitrogen atom. researchgate.net However, it can also act as a bridging ligand, connecting two metal centers via its pyridyl and cyano nitrogen atoms, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net
For instance, the reaction of 4-cyanopyridine with various transition metal halides has yielded a series of polymeric compounds. researchgate.net The crystal structures, often determined from X-ray powder diffraction data due to the microcrystalline nature of the products, reveal diverse structural motifs. researchgate.net In some complexes, such as [NiCl2(4-CNpy)2]n and [CoBr2(4-CNpy)2]n, the 4-cyanopyridine ligand is monodentate, leading to the formation of polymeric chains of octahedra. researchgate.net In contrast, in compounds like [MnCl2(4-CNpy)]n, the 4-cyanopyridine acts as a bidentate bridging ligand, resulting in layered structures. researchgate.net
The introduction of a benzamide group, as in Benzamide, 4-cyano-N-4-pyridinyl-, adds further complexity and potential for hydrogen bonding interactions through the amide N-H and C=O groups. While specific SC-XRD data for metal complexes of Benzamide, 4-cyano-N-4-pyridinyl- are not widely reported, studies on related N,N'-disubstituted benzohydrazides have shown the formation of discrete molecular structures with defined intermolecular contacts. mdpi.com For example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be orthorhombic, with the geometry of the hydrazide moiety and intermolecular contacts being key structural features. mdpi.com
The structural parameters of a zinc porphyrin complex with 4-cyanopyridine as an axial ligand have been elucidated using single-crystal X-ray diffraction. nih.gov In [Zn(TPBP)(4-CNpy)]·(4-CNpy), the zinc(II) ion is coordinated to the four nitrogen atoms of the porphyrin ring and the pyridyl nitrogen of the 4-cyanopyridine ligand, resulting in a distorted square-pyramidal geometry. nih.gov The average Zn—N(pyrrole) bond length is 2.060 Å, and the Zn—N(4-CNpy) bond length is 2.159 (2) Å. nih.gov
Table 1: Selected Crystallographic Data for a 4-Cyanopyridine Complex
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |
| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | 8.1974(6) | 10.6696(7) | 12.9766(8) | mdpi.com |
This table presents data for an analogue due to the lack of specific data for Benzamide, 4-cyano-N-4-pyridinyl- complexes.
Spectroscopic methods are crucial for characterizing metal complexes, especially when single crystals suitable for X-ray diffraction are not obtainable.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of ligands like Benzamide, 4-cyano-N-4-pyridinyl-. The vibrational frequencies of the cyano (C≡N), carbonyl (C=O), and pyridine ring moieties are sensitive to coordination with a metal ion. A shift in the stretching frequency of the cyano group (ν(C≡N)) to higher wavenumbers is indicative of its coordination to a metal center. researchgate.net This shift is attributed to the kinematic coupling and the polarization of the C≡N bond upon coordination. For instance, in bidentate 4-cyanopyridine complexes, the νas(C≡N) is shifted to higher frequencies compared to the free ligand. researchgate.net Similarly, a shift in the C=O stretching frequency to lower wavenumbers would suggest the involvement of the amide oxygen in coordination.
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to deduce the coordination geometry around the metal ion. For transition metal complexes, the d-d transitions are often observed in the visible region, and their positions and intensities are characteristic of the metal ion's oxidation state and coordination environment (e.g., octahedral, tetrahedral). In studies of transition metal complexes with ligands containing a pyridyl moiety, the UV-Vis spectra have been used to confirm the geometry of the complexes. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, i.e., those with unpaired electrons. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which can elucidate the electronic structure and the nature of the metal-ligand bonding. For instance, in Cu(II) complexes, the g-values can help to distinguish between different coordination geometries and assess the covalent character of the metal-ligand bonds. jocpr.com
Table 2: Spectroscopic Data for Analogous Metal Complexes
| Technique | Ligand/Complex | Key Observation | Interpretation | Ref |
| IR | 4-Cyanopyridine complexes | Shift of νas(C≡N) to higher frequencies | Coordination of the cyano group | researchgate.net |
| UV-Vis | Ni(II), Cu(II), Zn(II) complexes with a pyridyl ligand | d-d transition bands in the visible region | Suggests tetrahedral or square planar geometry | researchgate.netnih.gov |
| EPR | Cu(II) complex with a quinolyl amino ligand | g-values less than 2.3 | Covalent character in the metal-ligand bond | jocpr.com |
This table presents data for analogues due to the lack of specific data for Benzamide, 4-cyano-N-4-pyridinyl- complexes.
Metallosupramolecular Chemistry
The ability of ligands like Benzamide, 4-cyano-N-4-pyridinyl- to bridge metal centers makes them excellent building blocks in metallosupramolecular chemistry. The directional nature of the coordination bonds, combined with weaker intermolecular forces such as hydrogen bonding and π-π stacking, allows for the self-assembly of discrete metallosupramolecular architectures or infinite coordination polymers.
The 4-cyanopyridine ligand, an analogue, has been shown to be a versatile component in the construction of metal-organic frameworks (MOFs). researchgate.net Its linear bridging capability, connecting two metal centers through the pyridyl and cyano nitrogens, facilitates the formation of extended networks. researchgate.net The resulting frameworks can exhibit interesting properties, such as porosity, which is relevant for applications in gas storage and catalysis.
In the crystal structure of a zinc porphyrin complex with 4-cyanopyridine, the complex molecules are linked through weak C—H···N, C—H···O, and C—H···π interactions, forming supramolecular channels. nih.gov These channels can host guest molecules, demonstrating the potential for creating functional host-guest systems. nih.gov The amide functionality in Benzamide, 4-cyano-N-4-pyridinyl- would be expected to play a significant role in directing the self-assembly process through the formation of robust hydrogen bonds, leading to predictable and stable supramolecular structures. The interplay between the strong coordination bonds and the weaker, directional intermolecular interactions is key to controlling the dimensionality and topology of the resulting metallosupramolecular assemblies.
Applications in Advanced Materials Science
Polymeric Materials and Film Preparation
While direct studies on the incorporation of Benzamide (B126), 4-cyano-N-4-pyridinyl- into polymeric structures are not extensively documented, the chemistry of its constituent functional groups suggests a strong potential for its use in creating novel polymers with tailored properties. The presence of the pyridinyl and benzamide moieties allows for its integration into polymer backbones or as pendant groups, influencing the material's thermal, mechanical, and optical characteristics.
The synthesis of new co-polyimides utilizing a structurally similar diamine, 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, provides a blueprint for how Benzamide, 4-cyano-N-4-pyridinyl- could be employed. In such systems, the benzamide-containing diamine is reacted with a dianhydride to form a polyimide. The pyridinyl group in these polymers can enhance properties such as crystallinity and hydrophilicity. For instance, co-polyimide films prepared from a related diamine have demonstrated high thermal stability, with glass transition temperatures exceeding 289°C and thermal decomposition temperatures above 483°C.
The mechanical properties of films derived from such polymers are also noteworthy. Tensile strength and Young's modulus are critical parameters for the practical application of polymeric films. In studies of analogous co-polyimides, these properties were found to be directly influenced by the composition of the polymer.
Table 1: Mechanical Properties of Analogous Co-Polyimide Films
| Property | Value Range |
| Young's Modulus | 2.1 - 3.9 GPa |
| Tensile Strength | 35.5 - 120.0 MPa |
This data is based on co-polyimides synthesized from a structurally related diamine, 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, and is presented here to illustrate the potential performance of polymers incorporating a pyridinyl benzamide structure.
The preparation of thin films from polymers containing Benzamide, 4-cyano-N-4-pyridinyl- would likely involve solution casting techniques. A solution of the polymer in a suitable aprotic polar solvent, such as dimethylformamide (DMF), would be cast onto a substrate and subjected to a controlled heating process to evaporate the solvent and induce thermal imidization, resulting in a stable and robust film.
Supramolecular Materials and Assemblies
The molecular structure of Benzamide, 4-cyano-N-4-pyridinyl- is exceptionally well-suited for the construction of supramolecular materials and assemblies. This is primarily due to its capacity for forming strong and directional non-covalent interactions, such as hydrogen bonds and metal-coordination bonds.
The amide group (-CONH-) is a classic hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine (B92270) ring and the nitrile group (-C≡N) can also act as hydrogen bond acceptors. These multiple hydrogen bonding sites can direct the self-assembly of the molecules into well-ordered, one-, two-, or three-dimensional networks. The crystal structure of related benzamide derivatives often reveals the formation of infinite chains or more complex architectures through intermolecular hydrogen bonding.
Furthermore, the pyridinyl nitrogen atom and the nitrile group are excellent coordination sites for metal ions. This allows Benzamide, 4-cyano-N-4-pyridinyl- to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The combination of hydrogen bonding and metal coordination can lead to the formation of highly complex and functional supramolecular systems.
Building Blocks for Functional Architectures
The inherent properties of Benzamide, 4-cyano-N-4-pyridinyl- make it a valuable building block for the design and synthesis of a wide range of functional architectures, particularly coordination polymers and MOFs. These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.
By acting as a linker molecule, Benzamide, 4-cyano-N-4-pyridinyl- can connect metal centers to form extended networks. The length and rigidity of the benzamide backbone, combined with the specific coordination geometry of the pyridinyl and cyano groups, will dictate the topology and porosity of the resulting framework.
For example, the use of N-(pyridin-4-yl)benzamide ligands in the construction of 2D Hofmann-type frameworks has been reported. These materials consist of 2D square grids of metal ions linked by the pyridinyl benzamide ligands. The amide group in these structures can play a crucial role in facilitating cooperativity between the metal centers through hydrogen bonding.
The cyano group adds another layer of functionality. It can either coordinate to a metal center, participate in hydrogen bonding, or be a site for post-synthetic modification. The versatility of the functional groups present in Benzamide, 4-cyano-N-4-pyridinyl- provides a rich platform for the crystal engineering of novel materials with desired properties.
Table 2: Potential Functional Architectures Utilizing Benzamide, 4-cyano-N-4-pyridinyl-
| Architecture Type | Key Intermolecular Interaction | Potential Application |
| 1D Chains | Hydrogen Bonding, Metal Coordination | Luminescent Materials |
| 2D Layers | Metal Coordination, π-π Stacking | Sensing, Catalysis |
| 3D Frameworks (MOFs) | Metal Coordination | Gas Storage, Separation |
Conclusion and Future Research Perspectives
Emerging Research Directions in Benzamide (B126), 4-cyano-N-4-pyridinyl- Chemistry
Given the absence of a dedicated research focus, emerging directions for Benzamide, 4-cyano-N-4-pyridinyl- are largely speculative and based on the known activities of structurally related compounds. Future research could logically proceed in several directions:
Medicinal Chemistry Exploration: A primary avenue would involve synthesizing the compound and screening it for various biological activities. The presence of the cyano group and the pyridinyl moiety suggests potential for investigation as an inhibitor for enzymes where such groups can form key interactions, such as certain proteases or kinases. Research into related N-(pyridin-4-yl)benzamides has highlighted their potential as inhibitors of enzymes like histone deacetylases (HDACs).
Materials Science Applications: The rigid, aromatic structure of the molecule could make it a candidate for incorporation into novel polymers or organic electronic materials. The nitrogen atom in the pyridine (B92270) ring and the cyano group offer sites for coordination with metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or novel catalysts.
Potential for Novel Academic Discoveries and Methodologies
The study of Benzamide, 4-cyano-N-4-pyridinyl- holds potential for new academic discoveries, primarily in the development of synthetic methodologies and the elucidation of structure-activity relationships (SAR).
Synthetic Methodology: While general methods for amide bond formation are well-established, research could focus on developing novel, more efficient, or greener synthetic routes specifically tailored for N-pyridinylbenzamides. This could involve exploring new coupling reagents or catalytic systems that can tolerate the electronic properties of the 4-cyanobenzoyl and 4-aminopyridine (B3432731) precursors.
Structure-Activity Relationship (SAR) Studies: Once a biological target is identified, the molecule could serve as a scaffold for the synthesis of a library of derivatives. Systematic modification of the benzamide and pyridine rings would allow for a detailed exploration of the SAR, providing fundamental insights into the molecular features required for a specific biological effect. This could lead to the discovery of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-cyano-N-4-pyridinyl-benzamide, and how can reaction yields be optimized?
- Methodology : Use a multi-step approach involving (i) coupling of pyridinylamine with benzoyl chloride derivatives under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base), (ii) purification via column chromatography (silica gel, ethyl acetate/hexane gradient), and (iii) characterization via TLC and melting point analysis. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours under nitrogen) to improve yield .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4-cyano-N-4-pyridinyl-benzamide?
- Methodology : Employ a combination of:
- 1H/13C NMR to verify aromatic proton environments and cyano group integration.
- FT-IR to confirm C≡N stretching (~2220 cm⁻¹) and amide carbonyl (1660–1680 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Elemental analysis (CHNS) to ensure purity (>95%) .
Q. How should researchers approach crystallographic refinement for this compound when encountering ambiguous electron density maps?
- Methodology : Use SHELXL for small-molecule refinement:
- Apply restraints for disordered regions (e.g., pyridinyl or benzamide moieties).
- Validate hydrogen atom positions via riding models.
- Cross-check with PLATON symmetry checks to detect twinning or missed symmetry .
Advanced Research Questions
Q. How can computational tools predict and resolve polymorphism in 4-cyano-N-4-pyridinyl-benzamide?
- Methodology :
- Perform Crystal Structure Prediction (CSP) using Density Functional Theory (DFT) to rank energetically feasible polymorphs.
- Compare lattice energies with experimental PXRD data to identify metastable forms.
- Use Mercury CSD for overlay analysis of predicted vs. experimental structures .
Q. What strategies mitigate discrepancies between biological activity data in enzymatic vs. cell-based assays?
- Methodology :
- Conduct orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
- Evaluate compound stability under assay conditions (pH, serum proteins) via LC-MS.
- Perform molecular docking (e.g., AutoDock Vina ) to assess target binding modes and correlate with activity trends .
Q. How can researchers reconcile conflicting spectroscopic data during structural elucidation?
- Methodology :
- Cross-validate 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
- Use dynamic NMR to probe conformational exchange in solution (e.g., amide bond rotation barriers).
- Compare experimental X-ray crystallography bond lengths/angles with DFT-optimized gas-phase structures .
Q. What advanced purification techniques address challenges in isolating 4-cyano-N-4-pyridinyl-benzamide from reaction byproducts?
- Methodology :
- Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation.
- Use crystallization screening (e.g., solvent diffusion in ethyl acetate/hexane) to isolate single crystals for XRD.
- Monitor purity via HPLC-DAD at λ = 254 nm .
Data Analysis and Contradiction Resolution
Q. How should researchers handle inconsistent solubility data across different solvent systems?
- Methodology :
- Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy.
- Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity.
- Validate with molecular dynamics simulations to model solvation shells .
Q. What statistical approaches are recommended for analyzing dose-response variability in pharmacological studies?
- Methodology :
- Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- Apply Grubbs’ test to identify outliers in replicate experiments.
- Perform hierarchical clustering to group similar response profiles .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
